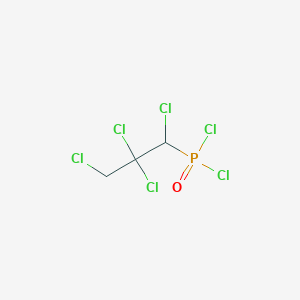
(1,2,2,3-Tetrachloropropyl)phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,2,3-Tetrachloropropyl)phosphonic dichloride is an organophosphorus compound characterized by the presence of both phosphorus and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,2,3-Tetrachloropropyl)phosphonic dichloride typically involves the reaction of phosphorus trichloride with tetrachloropropane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. Safety measures are also implemented to handle the toxic and corrosive nature of the reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
(1,2,2,3-Tetrachloropropyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, to form different derivatives.
Hydrolysis: The compound reacts with water to produce phosphonic acid derivatives and hydrochloric acid.
Oxidation and Reduction: It can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic dichlorides.
Aplicaciones Científicas De Investigación
(1,2,2,3-Tetrachloropropyl)phosphonic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1,2,2,3-Tetrachloropropyl)phosphonic dichloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of biomolecular structures, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tris(1,3-dichloro-2-propyl)phosphate: A chlorinated organophosphate used as a flame retardant.
Methylphosphonyl dichloride: An organophosphorus compound used as a precursor for chemical weapons agents.
Uniqueness
(1,2,2,3-Tetrachloropropyl)phosphonic dichloride is unique due to its specific structure, which imparts distinct reactivity and properties. Its multiple chlorine atoms and phosphonic dichloride group make it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
65951-70-4 |
|---|---|
Fórmula molecular |
C3H3Cl6OP |
Peso molecular |
298.7 g/mol |
Nombre IUPAC |
1,2,2,3-tetrachloro-1-dichlorophosphorylpropane |
InChI |
InChI=1S/C3H3Cl6OP/c4-1-3(6,7)2(5)11(8,9)10/h2H,1H2 |
Clave InChI |
LYIFELLEEWQHAJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(P(=O)(Cl)Cl)Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


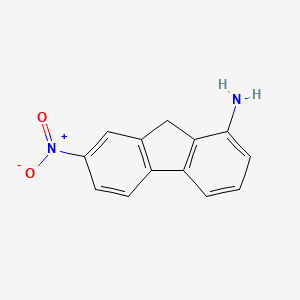
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
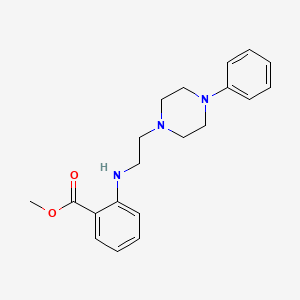
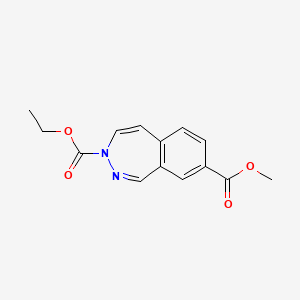
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)
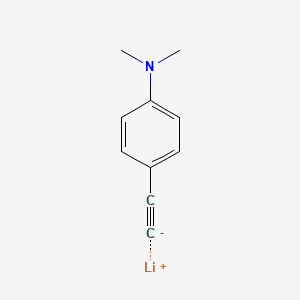
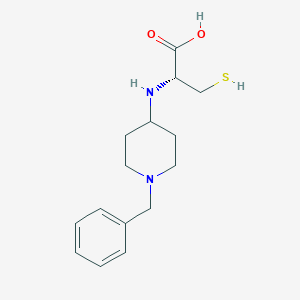
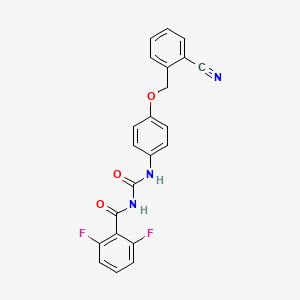
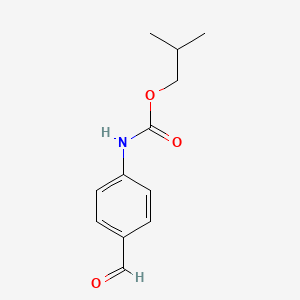
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)](/img/structure/B14470328.png)
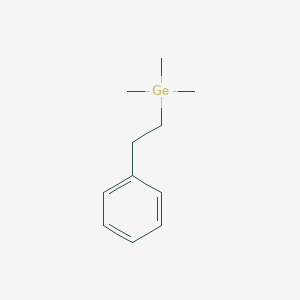
![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)

